Product packaging for 1-Benzylpiperidine(Cat. No.:CAS No. 2905-56-8)

1-Benzylpiperidine

Katalognummer: B1218667
CAS-Nummer: 2905-56-8
Molekulargewicht: 175.27 g/mol
InChI-Schlüssel: NZVZVGPYTICZBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Significance of the Piperidine (B6355638) Moiety in Chemical Biology and Medicinal Chemistry

The piperidine ring, a six-membered heterocycle with one nitrogen atom, is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.net This designation stems from its frequent appearance in the molecular architecture of numerous pharmaceuticals and biologically active alkaloids. nih.govencyclopedia.pub Its derivatives are integral to over twenty classes of drugs, including analgesics, antipsychotics, antihistamines, and anticancer agents. ijnrd.orgencyclopedia.pub The utility of the piperidine moiety is not a recent discovery; it is a structural element in natural alkaloids like piperine (B192125) (from which it derives its name), which has been the subject of research for over two centuries. encyclopedia.pubwikipedia.org The enduring relevance of this scaffold is rooted in several key physicochemical properties that make it highly advantageous for drug design. researchgate.net

The piperidine ring possesses inherent structural flexibility and a distinct three-dimensional (3D) nature, which are critical for effective interaction with biological targets. nih.gov Unlike flat aromatic rings, the saturated piperidine ring typically adopts a non-planar chair conformation. nih.govresearchgate.net This three-dimensional geometry allows molecules containing this scaffold to fit more effectively into the complex 3D binding pockets of proteins and enzymes. thieme-connect.com This conformational adaptability is a valuable tool for medicinal chemists, enabling the fine-tuning of a molecule's shape to optimize binding affinity and biological activity. researchgate.netresearchgate.net The ability to introduce substituents at various positions on the ring further allows for the exploration of chemical space in three dimensions, which can lead to improved potency and selectivity of drug candidates. thieme-connect.comwhiterose.ac.ukresearchgate.net

The piperidine moiety plays a crucial role in mediating specific, high-affinity interactions with protein targets. researchgate.net The nitrogen atom within the piperidine ring is basic and can be protonated under physiological conditions, forming a cation. This positively charged center can then engage in a powerful noncovalent interaction known as a cation-π interaction with the electron-rich faces of aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within a protein's binding site. nih.govwikipedia.orgproteopedia.org These interactions are energetically significant, comparable in strength to hydrogen bonds and salt bridges, and are vital for molecular recognition and the stability of the ligand-protein complex. wikipedia.orgnih.gov Furthermore, when incorporated into a larger structure like 1-benzylpiperidine, the appended aromatic group (the benzyl (B1604629) ring) can participate in π-π stacking interactions with the same aromatic residues, adding another layer of binding affinity. nih.gov

Overview of this compound as a Core Scaffold in Drug Discovery

The this compound (N-BP) motif, which combines the advantageous piperidine ring with a benzyl group attached to the nitrogen atom, is a commonly utilized and highly valued scaffold in drug discovery. nih.govresearchgate.net Medicinal chemists frequently employ the N-BP motif as a versatile tool to modulate and optimize both the efficacy and the physicochemical properties of developing drugs. nih.gov Its structure is found in numerous approved pharmaceuticals and promising clinical candidates, underscoring its importance in the field. nih.govresearchgate.net

The this compound structure is a cornerstone of several well-established and clinically significant drugs. One of the most prominent examples is Donepezil (B133215), a leading acetylcholinesterase inhibitor approved for the treatment of Alzheimer's disease. nih.govresearchgate.net The Donepezil molecule consists of an N-benzylpiperidine moiety connected to a dimethoxy indanone group. nih.govusp.brchemspider.com Another key example is Methylphenidate (sold under brand names like Ritalin), a benzylpiperidine derivative first synthesized in 1944 and approved for medical use in the U.S. in 1955 for treating what is now known as ADHD. wikipedia.org The historical success of these foundational drugs has cemented the this compound scaffold as a "privileged" structure, inspiring decades of further research and development.

Drug NameTherapeutic ClassYear of First Approval (U.S.)Core Scaffold Feature
MethylphenidateCNS Stimulant (ADHD Treatment)1955Benzylpiperidine derivative wikipedia.org
DonepezilAcetylcholinesterase Inhibitor (Alzheimer's Disease)1996This compound nih.govresearchgate.net

The this compound scaffold continues to be a fertile ground for innovation in medicinal chemistry. Current research often focuses on using this core structure to design novel multi-target-directed ligands (MTDLs) for complex multifactorial diseases like Alzheimer's. nih.gov For instance, scientists are rationally modifying the N-benzyl-piperidine structure of donepezil to create new derivatives that can inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), another key enzyme implicated in the progression of Alzheimer's disease. nih.gov Other contemporary studies involve the synthesis of this compound derivatives designed to act as dual-target inhibitors of acetylcholinesterase and the serotonin (B10506) transporter (SERT), aiming to address both cognitive and neuropsychiatric symptoms of the disease simultaneously. nih.gov Researchers are also creating molecular hybrids that combine the N-benzylpiperidine scaffold with other pharmacologically active fragments, such as 1,3,4-oxadiazole (B1194373), to develop multifunctional agents that can inhibit cholinesterases, prevent amyloid-beta aggregation, and exhibit antioxidant properties. acs.orgacs.org This ongoing work highlights the scaffold's versatility and enduring role in the quest for novel therapeutics. nih.govnih.govnih.gov

Research AreaTherapeutic Target(s)ObjectiveRelevant Compounds
Alzheimer's DiseaseAChE and BuChEDevelop dual inhibitors based on Donepezil structure nih.govN-benzyl-piperidine derivatives (e.g., 4a-d) nih.gov
Alzheimer's DiseaseAChE and SERTCreate dual-target ligands for cognitive and psychiatric symptoms nih.govFunctionalized this compound derivatives nih.gov
Alzheimer's DiseaseAChE, BACE-1, Aβ AggregationSynthesize multi-target hybrids with neuroprotective effects acs.orgacs.orgN-benzylpiperidine-1,3,4-oxadiazole hybrids acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17N B1218667 1-Benzylpiperidine CAS No. 2905-56-8

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-benzylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13/h1,3-4,7-8H,2,5-6,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVZVGPYTICZBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6295-81-4 (hydrochloride)
Record name 1-Benzylpiperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002905568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80183289
Record name 1-Benzylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80183289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2905-56-8
Record name 1-Benzylpiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2905-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzylpiperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002905568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Benzylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80183289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzylpiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.919
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-BENZYLPIPERIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HZE16210B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies for 1 Benzylpiperidine and Its Derivatives

Established Synthetic Pathways for 1-Benzylpiperidine

These methods focus on the direct synthesis of the this compound core structure.

Reductive Amination Approaches

Reductive amination is a cornerstone for synthesizing amines, including this compound. This method typically involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is subsequently reduced to the amine.

For the synthesis of this compound, piperidine (B6355638) (a secondary amine) can be reacted with benzaldehyde (B42025). The resulting iminium ion is then reduced. Common reducing agents employed include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaCNBH₃), or catalytic hydrogenation using hydrogen gas in the presence of catalysts like palladium on carbon (Pd/C) pearson.comvaia.com. For example, the reaction of piperidine with benzaldehyde followed by reduction with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a well-established route vaia.com. Another approach involves the reductive amination of 1-benzylpiperidin-4-one with ammonia, followed by deprotection of the benzyl (B1604629) group, which is a viable route for large-scale manufacturing asianpubs.org.

Alkylation Reactions

Direct N-alkylation of piperidine with a benzyl halide, such as benzyl chloride or benzyl bromide, is another common method for synthesizing this compound researchgate.netechemi.com. This reaction typically requires a base to neutralize the acid (e.g., HCl or HBr) generated during the process. Common bases include potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) researchgate.netechemi.com. The reaction is often carried out in polar aprotic solvents like acetonitrile (B52724) or ethanol (B145695) researchgate.netechemi.com. For instance, reacting piperidine with benzyl chloride in the presence of K₂CO₃ in ethanol, often with microwave activation, is an efficient method echemi.com.

Advanced Synthetic Strategies for this compound Derivatives

These strategies focus on creating more complex, often chiral, derivatives of this compound, which are frequently encountered in medicinal chemistry.

Stereoselective Synthesis and Chiral Resolution

Achieving stereochemical control is paramount for many this compound derivatives, particularly those intended for pharmaceutical use, as different enantiomers can exhibit vastly different biological activities.

Kinetic resolution is a technique used to separate enantiomers from a racemic mixture by exploiting differences in their reaction rates with a chiral reagent or catalyst wikipedia.org. For this compound derivatives, this can involve the selective acylation of one enantiomer using enzymes or chiral chemical reagents. For example, racemic 3-amino-1-benzylpiperidine can be resolved via lipase-mediated acylation, which selectively modifies one enantiomer, allowing for separation . However, this method is limited by a theoretical maximum yield of 50% for the desired enantiomer unless coupled with a racemization process . Other approaches involve asymmetric catalysis using transition metals with chiral ligands, which can achieve high stereoselectivity .

Enzymes, as biocatalysts, offer highly selective and efficient routes for synthesizing chiral molecules. While specific direct enzyme-mediated syntheses of this compound itself are less commonly detailed, enzymatic methods are widely applied to chiral piperidine synthesis. For instance, enzymes like lipases can be used for kinetic resolution mdpi.com. Furthermore, chemo-enzymatic approaches, combining chemical synthesis with enzymatic steps, are being developed for stereoselective piperidine synthesis. This can involve enzyme cascades, such as amine oxidase and ene imine reductase, to convert tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines nih.govacs.orgresearchgate.net. These methods are essential for obtaining enantiomerically pure piperidine scaffolds, which can then be further functionalized, potentially including benzylation at the nitrogen atom.

Structure Activity Relationship Sar Studies of 1 Benzylpiperidine Derivatives

Computational Approaches to SAR Elucidation

Computational methods provide powerful tools to predict and rationalize the biological activity of 1-benzylpiperidine derivatives by analyzing their interactions with target molecules.

Comparative Molecular Field Analysis (CoMFA) is a three-dimensional quantitative structure-activity relationship (3D-QSAR) technique used to correlate the biological activity of a series of compounds with their spatial and electronic properties nih.govoup.com. For this compound derivatives, CoMFA has been extensively applied to identify key pharmacophoric features that dictate inhibitory activity, such as acetylcholinesterase (AChE) inhibition nih.govresearchgate.net. Studies have shown that CoMFA models can effectively predict the activity of new derivatives based on steric and electrostatic field contributions nih.govresearchgate.net. For instance, a CoMFA study on N-benzylpiperidines as AChE inhibitors revealed that electrostatic and steric factors significantly modulate their biochemical activity, leading to models with considerable predictive ability nih.govresearchgate.net. CoMFA analyses have also indicated that hydrogen bond acceptor groups in specific regions, such as around the benzylpiperidine moiety, can enhance potency nih.gov.

Molecular docking and molecular dynamics (MD) simulations are indispensable for understanding the binding modes of this compound derivatives to their target proteins and for characterizing their dynamic behavior researchgate.netnih.govresearchgate.net. Molecular docking predicts the preferred orientation of a ligand within the binding site of a target enzyme or receptor, estimating the binding affinity. Studies have employed docking to identify critical interactions, such as π-π stacking and hydrogen bonding, between this compound derivatives and target proteins like AChE researchgate.netresearchgate.net. For example, docking studies on benzylpiperidine-benzimidazole hybrids identified key interactions with residues like Trp86 and Tyr341 in the AChE binding pocket, correlating with observed inhibitory activity researchgate.net. Molecular dynamics simulations further refine these insights by capturing the dynamic nature of ligand-protein complexes, providing information on conformational stability and flexibility nih.govjcsp.org.pk. MD simulations can reveal how specific substituents influence binding free energy and interactions with key residues, as seen with derivatives showing favorable complexes with AChE and butyrylcholinesterase (BuChE) nih.gov. These simulations help rationalize SAR findings and guide the design of new inhibitors researchgate.netnih.govresearchgate.net.

Quantum mechanical (QM) calculations are vital for determining the most stable low-energy conformations of this compound derivatives, which are often crucial for their biological activity jcsp.org.pksemanticscholar.org. The conformational flexibility of the benzyl (B1604629) group relative to the piperidine (B6355638) ring, and the orientation of substituents, can significantly impact how a molecule fits into a binding site. QM methods, such as density functional theory (DFT) or semi-empirical methods like AM1, can provide detailed electronic and geometric parameters for these conformations jcsp.org.pksemanticscholar.org. By analyzing these QM-derived properties, researchers can identify specific conformers that are likely to be biologically active, thereby improving the accuracy of QSAR models and docking studies jcsp.org.pksemanticscholar.org. For example, QM calculations have been used in conjunction with electron-topological methods (ETM) to reveal activity features and predict the activity of related compounds semanticscholar.orgopenmedicinalchemistryjournal.com.

Positional and Substituent Effects on Biological Activity

Systematic modifications to the this compound scaffold reveal critical insights into which structural features are essential for biological activity.

While the core structure is this compound, SAR studies often explore variations to understand the role of the N-benzyl group and the piperidine ring itself. For instance, replacing the benzyl group with smaller alkyl groups like methyl significantly alters lipophilicity and steric bulk, impacting hydrophobic interactions and potentially reducing versatility in drug design compared to benzyl analogs . Studies investigating the role of the piperidine nucleus in influenza virus fusion inhibition found that elimination of the N-1-benzylpiperidine nucleus resulted in a complete loss of activity ub.edu. Furthermore, replacing the benzyl group with cyclohexyl or other bulky substituents also led to a significant reduction or complete loss of activity, underscoring the importance of the benzyl moiety's specific electronic and steric properties for binding ub.edu.

Substituents on the benzyl ring play a critical role in modulating the affinity and selectivity of this compound derivatives for their targets. For dopamine (B1211576) transporter (DAT) ligands, electron-withdrawing substituents on the phenyl ring of the N-benzyl group were found to enhance both activity and selectivity for DAT over the serotonin (B10506) transporter (SERT) acs.org. Specifically, compounds with fluorine (F) or nitro (NO₂) groups at the para position demonstrated potent and selective DAT inhibition acs.org. In the context of acetylcholinesterase (AChE) inhibition, studies have indicated that modifications to the benzyl substituent can influence efficacy . For example, in influenza A H1N1 virus fusion inhibitors, a 4-fluorobenzyl unit was retained in active compounds, and SAR indicated that modifications to this group affected antiviral activity ub.edu. Computational studies have also suggested that π-stacking interactions between the N-benzylpiperidine moiety and specific amino acid residues (e.g., Phe9 in HA2) are crucial for binding and activity ub.edu.

Compound List

this compound

(R)-3-Amino-1-benzylpiperidine

(3S,5S)-1-Benzylpiperidine-3,5-diol

1-Methylpiperidine

1-Cyclohexylpiperidine

1-Phenylethylpiperidine

4-[2-(Diphenylmethoxy)ethyl]-1-benzylpiperidine

(1-Benzylpiperidin-4-yl)thiourea

1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine

1-Benzyl-4-[2-(phthalimido)ethyl]piperidine

2-(1-Benzylpiperidin-4-yl)-5-phenoxy-1H-benzo[d]imidazole

2-{[2-(1-Benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile

1-Benzyl-4-(4-chlorobenzoyl)piperazine

1-Benzyl-4-(4-methoxyphenyl)methanone

1-Benzyl-4-(4-hydroxyphenyl)methanone

(E)-1-(4-Benzylpiperazin-1-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one

(4-Benzylpiperazin-1-yl)-(4-methoxyphenyl)-methanone

(4-Benzylpiperazin-1-yl)-(4-hydroxyphenyl)-methanone

(4-Benzyl-1-piperidyl)-(4-hydroxy-3-methoxyphenyl)methanone

(E)-1-(4-Benzylpiperazin-1-yl)-3-(3,4-dihydroxyphenyl)prop-2-en-1-one

Tacrine

Donepezil (B133215)

GBR 12909

Stereochemical Considerations and Enantiomeric Activity

The stereochemistry of this compound derivatives plays a critical role in their interaction with chiral biological targets, often leading to significant differences in potency and selectivity between enantiomers or diastereomers.

Chiral Centers and Receptor Binding: Studies on M5 PAMs derived from chiral N-(indanyl)piperidine amides have demonstrated enantiospecific activity, where the (R)-enantiomer exhibited significantly improved potency, while the corresponding (S)-enantiomer was inactive nih.gov. This highlights the precise spatial orientation required for optimal binding. Similarly, SAR studies on DAGLα and ABHD6 inhibitors revealed that the stereochemistry at the C-2 position of the piperidine ring is crucial for inhibitory activity, with a hydroxyl group at C-5 maintaining activity but a hydroxyl at C-3 abolishing it rsc.org.

Enantiomeric Separation and Affinity: The synthesis and evaluation of enantiomerically pure aryl-alkyl(alkenyl)-4-benzylpiperidine derivatives have shown that the bulky 4-benzylpiperidine (B145979) moiety can increase affinity for sigma-2 (σ2) receptors units.it. Chiral resolution techniques, such as chiral HPLC, are employed to obtain enantiomers with high enantiomeric excess (>95%) for detailed SAR analysis units.it.

Diastereomeric Isomers: The synthesis of N-benzylpiperidine derivatives can yield cis and trans stereoisomers. For instance, trans stereoisomers are often formed using reducing agents like lithium aluminum hydride, whereas cis stereoisomers are typically obtained via catalytic hydrogenation google.com. The distinct spatial arrangements of these diastereomers can influence their binding modes and biological activities.

Computational Insights: Computational studies have helped elucidate the SAR of these compounds by identifying specific binding sites and interactions. For N-benzyl-4,4-disubstituted piperidines acting as H1N1 virus inhibitors, molecular modeling revealed interactions involving the N-benzylpiperidine moiety, suggesting that stereochemical fit is important for their mechanism of action csic.es.

SAR in Specific Therapeutic Areas

Neuropharmacological Agents

This compound derivatives have been extensively investigated for their activity against various targets within the central nervous system, including monoamine transporters, sigma receptors, muscarinic receptors, and cholinesterases.

Monoamine Transporters (DAT, SERT, NET):

Dopamine Transporter (DAT): SAR studies on 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine analogues have identified key structural features for DAT binding and selectivity. The presence of electron-withdrawing groups (EWG) in the C4 position of the N-benzyl group is beneficial for DAT binding acs.orgebi.ac.uk. Diphenyl substituents are critical for DAT selectivity biomolther.org. Compounds with a two-carbon linker in the piperidine carboxamide series generally exhibit higher potency for dopamine (DA) reuptake inhibition compared to those with a three-carbon linker biomolther.org. The introduction of a cyano group in compound 5d resulted in a highly potent and selective DAT ligand (DAT IC50 = 3.7 nM, DAT/SERT = 615) acs.orgacs.orgresearchgate.net.

Serotonin Transporter (SERT) and Norepinephrine (B1679862) Transporter (NET): Moving the benzhydryl N-atom to an adjacent position in 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives enhanced interaction with SERT acs.orgresearchgate.net. For 4-benzylpiperidine carboxamides, biphenyl (B1667301) and diphenyl groups are crucial for SERT and DAT selectivity, respectively biomolther.org. Derivatives with a 2-naphthyl ring generally show greater inhibition of NET and SERT than those with a 1-naphthyl ring biomolther.org.

Sigma Receptors (σ1R, σ2R):

Aryl-alkyl(alkenyl)-4-benzylpiperidine derivatives have been developed as potent sigma receptor (SR) ligands units.itnih.govresearchgate.netresearchgate.netsemanticscholar.org. The presence of the bulky 4-benzylpiperidine moiety is noted to increase affinity for σ2 receptors units.itmdpi.com. Compound 14a, a specific derivative, demonstrated very high affinity and selectivity for the σ1 receptor (K(i) = 0.48 nM, σ1/σ2 > 3600) nih.gov. Compounds featuring the 4-benzylpiperidine scaffold often exhibit pan-sigma affinity, binding to both σ1 and σ2 subtypes units.itmdpi.com. Mixed σ1R/σ2R ligands are also recognized for their potential antiproliferative effects rsc.org.

Muscarinic Receptor Antagonists:

Substituted 4-amino-1-benzylpiperidine (B41602) compounds have been identified as potent muscarinic M2 receptor antagonists, exhibiting surprising selectivity over the M3 receptor subtype .

Acetylcholinesterase (AChE) Inhibitors:

this compound derivatives linked via carboxylate or carboxamide moieties have shown significant AChE inhibitory activity. For example, compound 13e (E2020) demonstrated potent anti-AChE activity (IC50 = 5.7 nM) and selectivity over butyrylcholinesterase (BuChE) researchgate.net. N-benzylpiperidine benzamide (B126) derivatives, such as compound 4h, act as mixed reversible dual inhibitors of both AChE and BuChE dntb.gov.ua. Compounds like 15b and 15j have shown submicromolar IC50 values against AChE tandfonline.com. Quinolone-benzylpiperidine hybrids have also been explored, with compound 21c exhibiting potent AChE inhibition arabjchem.org.

Monoacylglycerol Lipase (B570770) (MAGL) Inhibitors:

Novel benzylpiperidine-based MAGL inhibitors have been synthesized, with compound 13 showing potent and selective MAGL inhibition acs.orgresearchgate.net.

Anticancer Agents

Several this compound derivatives have demonstrated promising anticancer activity, often linked to their modulation of sigma receptors or other cellular pathways.

Sigma Receptor Modulation: Derivatives like aryl-alkyl(alkenyl)-4-benzylpiperidines, which target sigma receptors, have shown potential as anticancer agents units.itnih.govresearchgate.netresearchgate.net. Compound RC-106, for instance, emerged as a promising antiproliferative agent researchgate.net. Compounds 3 and 6 from this class exhibited cytotoxic activity against cancer cell lines units.it. The ability of mixed σ1R/σ2R ligands to exert antiproliferative effects is also a significant area of research rsc.org.

MAGL Inhibition and Cancer: Compound 13, a benzylpiperidine-based MAGL inhibitor, demonstrated antiproliferative activity and induced apoptosis in pancreatic cancer cultures, suggesting a role in cancer progression acs.orgresearchgate.net.

Other Mechanisms: N-benzyl-piperidinyl acylhydrazone hybrids have shown cytotoxic profiles, with PQM-75 exhibiting antiproliferative activity and inducing M-phase arrest in HepG2 cells sbq.org.br. Furthermore, thiadiazole derivatives incorporating benzylpiperidine moieties have displayed cytotoxicity against cancer cell lines, with compound 14c showing notable potency against MCF-7 cells mdpi.com.

Antiviral Agents

Research has indicated that certain this compound derivatives possess antiviral properties, particularly against influenza viruses.

Influenza Virus Inhibition: N-benzyl-4,4-disubstituted piperidines have been identified as inhibitors of the influenza A/H1N1 virus. These compounds function by blocking hemagglutinin (HA)-mediated membrane fusion, a critical step in viral entry csic.esnih.gov. SAR studies have confirmed this class of compounds as effective influenza virus inhibitors csic.esnih.gov. Piperidine derivatives, in general, are known to exhibit antiviral activities, including anti-influenza effects researchgate.net.

Compound List

this compound

4-amino-1-benzylpiperidine derivatives

4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine

4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine N-analogues

4-[2-[bis(4-fluorophenyl)methoxy]ethyl-1-benzylpiperidines

1-Aralkyl-4-Benzylpiperidine derivatives

1-Aralkyl-4-Benzylpiperazine derivatives

Aryl-alkyl(alkenyl)-4-benzylpiperidine derivatives

4-benzylpiperidine carboxamides

this compound-4-carboxylate derivatives

This compound-4-carboxamide (B1270487) derivatives

this compound-2-carboxylic acid hydrochloride

This compound-3-carbonitrile (B1344618)

(R)-3-Amino-1-benzylpiperidine

(S)-3-Amino-1-benzylpiperidine

(3S,5S)-1-Benzylpiperidine-3,5-diol

Compound 5d

Compound 21a

Compound 14a

Compound 13e (E2020)

Compound 4h

Compounds 15b, 15j

Compound 21c

Compound 13 (MAGL inhibitor)

PQM-75 (6i)

PQM-88 (6k)

Compound 14c

N-benzyl-4,4-disubstituted piperidines

Compound 2 (fluorinated analogue)

RC-106)

RC-106

Pharmacological and Biochemical Investigations of 1 Benzylpiperidine

Modulation of Neurotransmitter Systems

The piperidine (B6355638) ring, coupled with a benzyl (B1604629) substituent, provides a structural framework that can be modified to target specific components of neurotransmitter systems. Studies have explored the impact of these modifications on the affinity and efficacy of compounds interacting with monoamine transporters and cholinergic enzymes.

Dopamine (B1211576) Transporter (DAT) Inhibition

1-Benzylpiperidine derivatives have been investigated for their ability to inhibit the dopamine transporter (DAT), a key regulator of dopaminergic neurotransmission. DAT inhibition is a mechanism implicated in the therapeutic effects of certain drugs and the reinforcing properties of others, such as cocaine. Structure-activity relationship (SAR) studies have revealed that specific substitutions on the benzyl group and the piperidine ring can significantly influence DAT binding affinity and selectivity.

For instance, analogues of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine have demonstrated potent and selective inhibition of DAT. Compounds with electron-withdrawing groups on the N-benzyl moiety, such as fluorine or a nitro group, have shown particularly high affinity for DAT. One study reported that a compound with a fluorine substituent exhibited an IC50 value of 17.2 nM for DAT inhibition, with a selectivity ratio of 112-fold over the serotonin (B10506) transporter (SERT) acs.org. Another analogue, compound 21a, demonstrated a DAT IC50 of 19.7 nM, alongside SERT and norepinephrine (B1679862) transporter (NET) IC50 values of 137 nM and 1111 nM, respectively nih.gov. These findings highlight the potential of the this compound scaffold in developing selective DAT inhibitors.

Table 1: Dopamine Transporter (DAT) Inhibition by this compound Analogues

Compound/DerivativeTargetIC50 (nM)Selectivity (SERT/DAT)Reference
4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine (1a)DATNot specifiedNot specified acs.org
4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine analogue (5a, R=F)DAT17.2112 acs.org
4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine analogue (11b, R=NO2)DAT16.4108 acs.org
4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine analogue (21a)DAT19.7137 (SERT/DAT) nih.gov
4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine analogue (21a)SERT137- nih.gov
4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine analogue (21a)NET1111- nih.gov

Serotonin Transporter (SERT) and Norepinephrine Transporter (NET) Interactions

In addition to DAT, this compound derivatives have been evaluated for their interactions with the serotonin transporter (SERT) and norepinephrine transporter (NET). These transporters are crucial for regulating serotonergic and noradrenergic neurotransmission, respectively, and are targets for antidepressants and other psychotropic medications.

Studies have shown that modifications to the this compound structure can lead to varying degrees of affinity and selectivity for SERT and NET. As noted in the DAT section, analogue 21a exhibited an IC50 of 137 nM for SERT and 1111 nM for NET nih.gov. Another study reported that a specific analogue (compound 22) demonstrated up to 1300-fold selectivity over 5-HT (serotonin) uptake acs.org. The presence of electron-withdrawing groups on the N-benzyl moiety generally enhanced DAT affinity, while alterations in other parts of the molecule could influence SERT and NET interactions acs.orgacs.orgebi.ac.uknih.govbiomolther.org.

Acetylcholinesterase (AChE) Inhibition and Cholinergic Transmission

A significant area of research for this compound derivatives involves their potential as acetylcholinesterase (AChE) inhibitors. AChE is the primary enzyme responsible for hydrolyzing acetylcholine (B1216132) (ACh) in the synaptic cleft, thereby terminating cholinergic neurotransmission. Inhibition of AChE leads to increased ACh levels, which is a key therapeutic strategy for managing cognitive deficits associated with Alzheimer's disease (AD) and other neurodegenerative conditions dntb.gov.uaresearchgate.net.

Numerous studies have synthesized and evaluated various this compound-based compounds for their AChE inhibitory activity. These derivatives often incorporate heterocyclic moieties or amide linkers, aiming to optimize binding to the enzyme's active site dntb.gov.uaresearchgate.netuj.edu.plnih.govresearchgate.netnih.govsci-hub.sttandfonline.cominnovareacademics.inresearchgate.netresearchgate.netexonpublications.comnih.gov. The N-benzylpiperidine fragment itself is considered a pharmacophoric element present in established AChE inhibitors like donepezil (B133215) dntb.gov.uaresearchgate.netfrontiersin.org.

Beyond AChE, butyrylcholinesterase (BuChE) also plays a role in acetylcholine hydrolysis, particularly in the context of AD. Compounds that can inhibit both AChE and BuChE (dual inhibitors) are considered promising for AD therapy, as BuChE activity may increase in certain pathological conditions dntb.gov.uauj.edu.plresearchgate.net.

Several this compound derivatives have been reported to exhibit dual inhibition. For example, compound 17 was found to be an effective inhibitor against both AChE (IC50 = 1.75 ± 0.30 μM) and BuChE (IC50 = 5.61 ± 1.25 μM), with inhibition kinetic studies indicating mixed inhibition for AChE and non-competitive inhibition for BuChE researchgate.net. Another study identified compound 4h as a mixed reversible dual inhibitor of AChE (IC50 = 0.13 ± 0.04 μM) and BuChE (IC50 = 6.11 ± 0.15 μM) dntb.gov.ua. Similarly, compound 4 demonstrated inhibitory activity against hAChE (IC50 = 0.54 µM) and hBuChE (IC50 = 5.97 µM) exonpublications.com.

Dopamine Receptor Binding

Research has explored the interaction of this compound derivatives with the dopamine transporter (DAT). Studies indicate that the presence of electron-withdrawing groups on the N-benzyl moiety can enhance binding affinity to DAT nih.gov. For instance, certain N-benzylpiperidine analogues have demonstrated high affinity for DAT, exhibiting significant selectivity over the serotonin transporter (SERT) and norepinephrine transporter (NET) nih.gov. Specifically, 2-benzylpiperidine (B184556) has been characterized with a Ki value of 6,360 nM and an IC50 of 3,780 to 8,800 nM for DAT inhibition wikipedia.org. Some derivatives, such as 1-aralkyl-4-benzylpiperidines, have also shown affinity for dopamine D(2) receptors, alongside sigma and serotonin 5-HT(1A) receptors nih.govresearchgate.net. Methyl this compound-3-carboxylate has been identified as a compound that binds to dopamine receptors and can inhibit neurotransmission, with implications in Parkinson's disease pathology biosynth.com.

Enzyme and Receptor Interactions

The this compound scaffold is recognized for its versatility in interacting with a variety of enzymes and receptors, making it a valuable starting point for drug discovery.

Histone Deacetylase (HDAC) Inhibition

This compound derivatives have been investigated for their potential to inhibit histone deacetylases (HDACs), enzymes crucial in epigenetic regulation. Studies have reported the design of N-benzyl piperidine derivatives exhibiting dual inhibition of HDACs and acetylcholinesterase (AChE). For example, compound d5 demonstrated an HDAC IC50 of 0.17 μM, while compound d10 showed an HDAC IC50 of 0.45 μM nih.gov. Related compounds, such as 1-benzhydryl piperazine (B1678402) derivatives, which share structural motifs, have also been developed as HDAC inhibitors, with some showing nanomolar IC50 values for HDAC6 inhibition nih.gov. The this compound moiety itself can be incorporated into molecules designed to target HDACs, contributing to their inhibitory activity smolecule.commdpi.com.

Beta-site Amyloid Precursor Protein Cleaving Enzyme-1 (BACE-1) Inhibition

This compound derivatives have been explored for their ability to inhibit Beta-site Amyloid Precursor Protein Cleaving Enzyme-1 (BACE-1), a key enzyme in the amyloidogenic pathway associated with Alzheimer's disease frontiersin.orgnih.gov. Inhibition of BACE-1 is a therapeutic strategy aimed at reducing the production of amyloid-beta (Aβ) peptides nih.govresearchgate.net. Research indicates that compounds like 4-Amino-1-benzylpiperidine-4-carboxylic acid hydrochloride have been investigated for their BACE-1 inhibitory potential . Studies on BACE1 inhibitor treatment have shown effects on Aβ peptide levels, such as decreased Aβ1-34 and increased Aβ5-40 nih.gov. Furthermore, BACE1 inhibition has been linked to alterations in synaptic plasticity, possibly mediated by proteins like Seizure protein 6 (SEZ6) nih.gov.

Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B)

The inhibition of Monoamine Oxidases (MAOs), particularly MAO-A and MAO-B, is a significant area of research for neurodegenerative diseases like Parkinson's and Alzheimer's mdpi.comresearchgate.netmdpi.com. This compound derivatives have shown promise as MAO inhibitors. Pyridazinobenzylpiperidine derivatives have been synthesized and evaluated, with compound S5 demonstrating potent and selective MAO-B inhibition (IC50 = 0.203 μM) and competitive reversible inhibition mdpi.com. Compound S5 also exhibited MAO-A inhibition (IC50 = 3.857 μM), yielding a selectivity index (SI) of 19.04 for MAO-B over MAO-A mdpi.com. Other studies on benzylpiperidine-isatin hybrids have identified compounds with potent MAO-A and MAO-B inhibitory activities. For instance, compound 5 showed MAO-A IC50 = 0.26 ± 0.01 μM and MAO-B IC50 = 0.116 ± 0.005 μM, while compound 4 displayed significant MAO-B inhibition (IC50 = 0.057 ± 0.001 μM) researchgate.netnih.gov. The N-benzylpiperidine moiety is recognized for its potential to enhance selective inhibition of the MAO-B isoenzyme researchgate.netmdpi.com.

Table 1: Monoamine Oxidase (MAO) Inhibition Data

CompoundTargetIC50 (μM)Inhibition TypeSelectivity Index (MAO-B/MAO-A)Citation
S5MAO-B0.203Competitive19.04 mdpi.com
S16MAO-B0.979CompetitiveN/A mdpi.com
S15MAO-A3.691N/AN/A mdpi.com
S5MAO-A3.857N/AN/A mdpi.com
Compound 8MAO-A2.55 ± 0.02N/AN/A researchgate.net
Compound 8MAO-B1.47 ± 0.06N/AN/A researchgate.net
Compound 5MAO-A0.26 ± 0.01N/AN/A researchgate.net
Compound 5MAO-B0.116 ± 0.005N/AN/A researchgate.net
Compound 15MAO-A0.108 ± 0.004CompetitiveN/A nih.gov
Compound 4MAO-B0.057 ± 0.001CompetitiveN/A nih.gov

Kinase Inhibition

The this compound scaffold has been utilized in the development of kinase inhibitors. Derivatives such as 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines have been identified as ATP-competitive, nanomolar inhibitors of Protein Kinase B (PKB/Akt), demonstrating up to 150-fold selectivity over PKA nih.gov. Additionally, 4-Amino-1-benzylpiperidine (B41602) serves as a reactant in the synthesis of highly selective inhibitors targeting the p38a mitogen-activated protein kinase sigmaaldrich.com.

Table 2: Kinase Inhibition Data

Compound ClassTarget KinasePotency/SelectivityCitation
4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-aminesPKB/AktNanomolar inhibitors, up to 150-fold selectivity over PKA nih.gov

C-C Chemokine Receptor Type 3 (CCR3) Antagonism

This compound derivatives have been investigated as antagonists for the C-C chemokine Receptor Type 3 (CCR3), a target relevant in inflammatory conditions such as allergic airway inflammation acs.orgacs.orgnih.govnih.gov. Modifications to the scaffold, such as replacing a 4-benzylpiperidine (B145979) with a 3-benzylpiperidine (B85744), have led to improved potency and selectivity for CCR3 acs.orgacs.orgnih.gov. Compound 32, a 3-benzylpiperidine derivative, and its analogues have shown potent CCR3 antagonism, with IC50 values for eotaxin-induced chemotaxis in the low-picomolar range (10-60 pM) and an IC50 of 41 nM for mouse CCR3 acs.orgacs.org. Another benzylpiperidine compound, W-56750, has demonstrated inhibition of eotaxin-induced intracellular calcium influx in human eosinophils with an IC50 of 3.8 nM, acting as an antagonist for both human and murine CCR3 oup.com.

Table 3: C-C Chemokine Receptor Type 3 (CCR3) Antagonism Data

Compound/ClassTargetIC50 / EC50 ValuesCitation
Compound 32 (3-benzylpiperidine derivative)CCR310-60 pM (eotaxin-induced chemotaxis) acs.orgacs.org
Compound 32CCR341 nM (mouse CCR3 chemotaxis) acs.orgacs.org
W-56750 (benzylpiperidine compound)CCR33.8 nM (human eosinophil calcium influx) oup.com
W-56750CCR3~235 nM (murine CCR3) oup.com

Table 4: Acetylcholinesterase (AChE) Inhibition Data

CompoundTargetIC50 (μM)Citation
Compound d5AChE6.89 nih.gov
Compound d10AChE3.22 nih.gov
Compound 8AChE0.064 ± 0.001 researchgate.net
Compound 5AChE3.70 ± 0.14 researchgate.net
Compound 15AChE0.034 ± 0.002 nih.gov

Table 5: Dopamine Transporter (DAT) Binding Data

CompoundTargetKi (nM)IC50 (nM)Selectivity (vs SERT/NET)Citation
2-benzylpiperidineDAT6,3603,780 to 8,800N/A wikipedia.org
AnaloguesDATN/AHigh affinityUp to 500x vs SERT, ~170x vs NET nih.gov

Table 6: Histone Deacetylase (HDAC) Inhibition Data

CompoundTargetIC50 (μM)Citation
Compound d5HDAC0.17 nih.gov
Compound d10HDAC0.45 nih.gov

Mechanisms of Action at the Molecular Level

The N-benzylpiperidine scaffold is frequently employed in the design of molecules targeting specific biological pathways and molecular targets. Its structural features allow for interactions with various receptors and enzymes, influencing critical biochemical processes.

Derivatives of this compound have demonstrated significant roles as either agonists or antagonists for a range of biological targets. Notably, these compounds have been explored for their interactions with neurotransmitter systems and specific receptors involved in neurological functions. For instance, certain N-benzylpiperidine derivatives have been identified as antagonists for melanin-concentrating hormone receptor 1 (MCH R1) researchgate.net and α7 nicotinic acetylcholine receptors (α7 nAChRs) nih.gov. Other studies indicate that these compounds can act as agonists or antagonists, modulating the activity of enzymes and influencing neurotransmitter systems . Some derivatives also interact with sigma receptors (σ1R and σ2R) researchgate.net.

The modulation of key biochemical pathways is a central theme in the pharmacological investigation of this compound derivatives. A significant area of research involves their ability to inhibit enzymes critical to cognitive function and disease progression, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase-1 (BACE-1) nih.govresearchgate.netnih.govresearchgate.netnih.govacs.orgnih.govmdpi.comacs.orgmdpi.combohrium.comacs.org. Furthermore, some derivatives exhibit dual inhibition of enzymes like histone deacetylase (HDAC) and AChE nih.govmdpi.com. These compounds can also influence intracellular signaling pathways, such as inhibiting cytosolic Ca(2+) signals mediated by nicotinic acetylcholine receptors (nAChRs) nih.gov, and modulate pathways related to oxidative stress nih.govnih.govacs.orgnih.govresearchgate.netnih.gov.

Table 1: Enzyme Inhibition Profiles of Selected this compound Derivatives

CompoundTarget EnzymeIC50 Value (µM)Reference
d5HDAC0.17 nih.gov
d5AChE6.89 nih.gov
d10HDAC0.45 nih.gov
d10AChE3.22 nih.gov
44AChE0.30 ± 0.01 acs.org
44BuChE1.84 ± 0.03 acs.org
6ghAChEModerate to excellent nih.govacs.org
10fhAChEModerate to excellent nih.govacs.org
14hBuChE0.016 mdpi.com
9cAChE19.01 ± 0.57 bohrium.com
9cBuChE12.69 ± 1.79 bohrium.com
9cBACE132.35 ± 2.38 bohrium.com
9fAChE21.09 ± 1.89 bohrium.com
9fBuChE13.17 ± 0.36 bohrium.com
9fBACE149.67 ± 1.43 bohrium.com

Note: "Moderate to excellent" indicates a range of activity reported in the source, not a specific quantitative value.

Biological Activities Beyond Direct Receptor/Enzyme Modulation

Beyond their direct interactions with molecular targets, this compound derivatives exhibit a range of beneficial biological activities, particularly relevant to the multifaceted pathology of Alzheimer's disease.

A significant characteristic of many this compound derivatives is their capacity to inhibit the aggregation of amyloid-beta (Aβ) peptides nih.govresearchgate.netnih.govresearchgate.netnih.govacs.orgnih.govacs.org. This process is a hallmark of Alzheimer's disease, leading to the formation of toxic plaques in the brain. Certain compounds have demonstrated moderate to high inhibition of AChE-induced Aβ aggregation acs.org, while others have shown effectiveness in disassembling Aβ aggregation in various assays researchgate.netnih.gov. For instance, compound 44 exhibited moderate to high inhibition of AChE-induced Aβ1–42 aggregation acs.org, and compound 10 demonstrated inhibition of both self- and AChE-induced Aβ aggregation nih.gov. Compounds 5d and 5f were noted for their significant reduction in Aβ aggregate formation researchgate.net.

Table 2: Anti-Amyloid-Beta (Aβ) Aggregation Inhibition by Selected Derivatives

CompoundAβ Aggregation InhibitionNotesReference
44Moderate to highInhibition of AChE-induced Aβ1–42 aggregation acs.org
10InhibitionSelf- and AChE-induced Aβ aggregation nih.gov
5dSignificant reductionAβ aggregate formation researchgate.net
5fSignificant reductionAβ aggregate formation researchgate.net

Many this compound derivatives possess notable antioxidant properties, contributing to their potential therapeutic value by combating oxidative stress, a key factor in neurodegeneration nih.govnih.govacs.orgnih.govresearchgate.netnih.gov. Some derivatives have displayed pronounced antioxidant effects, even comparable to established antioxidants like ascorbic acid and Trolox, as evaluated by methods such as the ORAC assay researchgate.net. These compounds have demonstrated activity in scavenging free radicals nih.gov and have shown efficacy in various antioxidant assays, including DPPH and ABTS radical scavenging, and reduction of lipid peroxidation nih.govacs.orgnih.govmdpi.comresearchgate.netnih.gov. For example, compound 14 was reported to reduce ABTS radicals by 35% mdpi.com, and compound 6g exhibited antioxidant activity in ex vivo studies nih.gov.

The ability to chelate metal ions is another significant biological activity observed in certain this compound derivatives nih.govnih.govbohrium.comnih.gov. Metal ions, particularly copper, iron, and zinc, are implicated in accelerating Aβ peptide aggregation and contributing to oxidative stress in Alzheimer's disease nih.gov. Compounds such as 9c and 9f have demonstrated significant iron-chelating behavior bohrium.com. The metal chelating properties of these compounds can prevent redox cycling, a process that generates harmful reactive oxygen species dergipark.org.tr. Furthermore, some derivatives can chelate copper ions, which is relevant for inhibiting Cu2+-induced Aβ aggregation nih.gov.

Metabolic Pathways and Biotransformation of 1 Benzylpiperidine

Liver Microsomal System Studies

In vitro studies using liver microsomes are fundamental for elucidating the metabolic pathways of xenobiotics, including 1-benzylpiperidine. These preparations contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P-450 (CYP450) system. nih.gov Investigations with liver microsomal systems have demonstrated that this compound undergoes oxidative metabolism. nih.gov The primary reactions observed involve the oxidation of the piperidine (B6355638) ring. nih.gov

For instance, studies on the metabolism of donepezil (B133215), which contains an N-benzylpiperidine moiety, in human, mouse, and rat liver microsomes revealed several metabolic pathways. nih.gov These included N-debenzylation, O-demethylation, hydroxylation, and N-oxidation. nih.gov Similarly, research on other piperidine-containing compounds in human liver microsomes has shown that metabolism often occurs on the piperidine or its N-substituent. doi.org For example, the major metabolic route for (S, S)-3-[3-(Methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride was found to be N-dealkylation. doi.org Such studies are crucial for predicting in vivo clearance and potential drug-drug interactions. nih.gov

Table 1: Major Metabolic Reactions of N-Benzylpiperidine Moiety in Liver Microsomes
Metabolic ReactionDescriptionKey Enzyme SystemExample Compound(s)
N-Debenzylation / N-DealkylationCleavage of the bond between the nitrogen atom and the benzyl (B1604629) or alkyl group.Cytochrome P-450Donepezil, (-)-OSU6162 nih.govdoi.org
Ring HydroxylationIntroduction of a hydroxyl (-OH) group onto the piperidine ring.Cytochrome P-450LDN-193189 (piperazine moiety) frontiersin.org
Beta (β)-Oxo FormationOxidation of the piperidine ring at the β-position to form a ketone.Cytochrome P-450This compound nih.gov
Alpha (α)-Oxo FormationOxidation of the piperidine ring at the α-position to form a lactam.Cytochrome P-450This compound nih.gov

Cytochrome P-450 Dependence

The biotransformation of this compound and its derivatives is heavily dependent on the cytochrome P-450 mixed-function oxidase system. nih.gov This superfamily of heme-containing enzymes is responsible for the oxidative metabolism of a vast array of compounds. nih.gov Studies have confirmed that the oxidation of the piperidine ring in this compound to form a ketone at the beta-position (β-oxo formation) is directly dependent on CYP450. nih.gov

Different CYP450 isoforms can exhibit varying efficiencies in metabolizing piperidine-containing drugs. For the N-depropylation of (-)-OSU6162, a substituted phenylpiperidine, CYP2D6 was identified as the primary enzyme responsible, with contributions from CYP2C19, CYP3A4, and CYP1A2. doi.org In the case of 4-aminopiperidine (B84694) drugs, CYP3A4 is often the major isoform catalyzing their N-dealkylation. nih.gov The specific isoform involved can influence the rate of metabolism and the potential for drug interactions, as inhibitors or inducers of these enzymes can alter the drug's clearance. doi.org The mechanism often involves an initial hydrogen atom abstraction from the carbon alpha to the nitrogen, a rate-determining step in many dealkylation reactions. nih.gov

Iminium Intermediate Formation and Beta-Oxo Formation

A key mechanistic aspect of the metabolism of cyclic tertiary amines like this compound is the formation of a reactive iminium ion intermediate. nih.govnih.gov This electrophilic species is typically generated through a CYP450-mediated two-electron oxidation at the carbon atom alpha to the nitrogen. frontiersin.org The formation of an iminium intermediate from the N-benzylpiperidine moiety has been proposed as a crucial step in its metabolic pathway. nih.gov

This iminium intermediate is a precursor to several metabolites. It can be hydrolyzed to form an aldehyde and a secondary amine (N-dealkylation) or undergo further oxidation. frontiersin.org In the case of this compound, the iminium ion is considered the most likely precursor to the formation of 1-benzyl-3-oxopiperidine (BP-β-oxo). nih.gov The proposed mechanism suggests that the relatively stable this compound iminium ion (BP-Im+) and its corresponding enamine can yield significant amounts of both β-oxo and α-oxo metabolites in both chemical model systems and liver microsomes. nih.gov This evidence supports a metabolic pathway proceeding through an iminium-enamine intermediate. nih.gov The generation of such reactive intermediates is a significant area of study in drug metabolism, as they can potentially bind to cellular macromolecules. nih.gov

Comparative Biotransformation with Other Piperidine Derivatives

The metabolism of this compound can be compared with that of other piperidine derivatives to understand structure-metabolism relationships. A comparative study on the reactivity of this compound (BP) and dipropylbenzylamine (DPB) suggested that the iminium ion of BP was relatively more stable, making it a likely precursor for β-oxo formation. nih.gov

The metabolic fates of piperidine-containing drugs are highly influenced by the nature and position of substituents on the heterocyclic ring. researchgate.net For example, 4-aminopiperidine drugs like clebopride (B1669163) are primarily metabolized via N-dealkylation, a reaction driven by the reactivity of the side chain's α-carbon hydrogens. nih.gov In contrast, other alicyclic amines may undergo ring α-oxidation to form lactams or ring-opening reactions. nih.gov The presence of bulky substituents can also influence metabolic pathways; for instance, flexible linkers between the piperidine nitrogen and a bulky aromatic group can facilitate N-dealkylation by allowing better positioning within the CYP3A4 active site. nih.gov The metabolism of methylphenidate, a phenethylamine (B48288) derivative containing a piperidine ring, primarily proceeds through hydrolysis to ritalinic acid, a different pathway from the oxidative metabolism typical of this compound. wikipedia.org

Table 2: Comparative Metabolic Pathways of Piperidine Derivatives
Compound/ClassPrimary Metabolic Pathway(s)Key Intermediates/ProductsPrimary Enzyme(s)
This compoundβ-Oxo formation, α-Oxo formation, N-DebenzylationIminium ion, 1-Benzyl-3-oxopiperidineCytochrome P-450 nih.gov
4-Aminopiperidines (e.g., Clebopride)N-DealkylationN-desalkyl metabolitesCYP3A4 nih.gov
(-)-OSU6162 (Substituted Phenylpiperidine)N-DepropylationN-depropyl metaboliteCYP2D6, CYP2C19, CYP3A4, CYP1A2 doi.org
MethylphenidateEster hydrolysisRitalinic acidCarboxylesterase 1 (CES1A1) wikipedia.org

Role in Drug Metabolism Research

The N-benzylpiperidine (N-BP) structural motif is frequently used in drug discovery to optimize efficacy and physicochemical properties. nih.govresearchgate.net Consequently, understanding its metabolic fate is crucial for the development of safe and effective drugs. nih.gov Research into the biotransformation of this compound serves as a model for predicting the metabolism of more complex drug candidates containing this scaffold. nih.govresearchgate.net

Studies on its metabolism help medicinal chemists design molecules with improved metabolic stability, thereby enhancing pharmacokinetic properties like half-life and oral bioavailability. frontiersin.orgnih.gov By identifying metabolic "soft spots," such as the sites of hydroxylation or oxidation, chemists can make structural modifications to block or slow down these metabolic pathways. frontiersin.org For example, recognizing that the piperazine (B1678402) moiety of a drug candidate was a site of NADPH-dependent metabolism leading to reactive iminium intermediates prompted strategies to synthesize new compounds avoiding these liabilities. frontiersin.org Therefore, the study of this compound's biotransformation provides essential insights that guide the design of new therapeutic agents with optimized absorption, distribution, metabolism, and excretion (ADME) profiles. nih.gov

Applications of 1 Benzylpiperidine in Medicinal Chemistry and Drug Discovery

Intermediate in Pharmaceutical Synthesis

1-Benzylpiperidine and its derivatives are crucial building blocks in the synthesis of a wide range of pharmaceuticals. Their structural framework is integral to the creation of complex molecules designed to treat a variety of conditions.

The this compound moiety is a key component in the synthesis of drugs targeting neurological disorders, most notably Alzheimer's disease. acs.org It forms the core of Donepezil (B133215), a second-generation reversible acetylcholinesterase (AChE) inhibitor used for the treatment of mild-to-moderate Alzheimer's. frontiersin.org The N-benzylpiperidine group in Donepezil is recognized as the primary pharmacophore responsible for its AChE inhibition. acs.org

The synthesis of Donepezil often involves the use of this compound derivatives as key intermediates. One established synthetic route involves the condensation of 5,6-dimethoxy-1-indanone (B192829) with this compound-4-carboxaldehyde. newdrugapprovals.org This reaction forms an unsaturated precursor which, after reduction, yields the final Donepezil molecule. newdrugapprovals.orggoogle.comnih.gov The versatility of the benzylpiperidine scaffold allows for the creation of various Donepezil-like compounds and hybrids aimed at multi-target anti-Alzheimer's therapy. acs.org

The structural backbone of this compound is instrumental in the development of potent analgesics. It is a key intermediate in the synthesis of Remifentanil, a powerful and short-acting opioid analgesic used in anesthesia. researchgate.net The synthesis of Remifentanil and other fentanyl analogs often starts from N-benzyl-4-piperidone, which is converted through several steps, including a Strecker synthesis, into the core 4-anilidopiperidine structure. google.comnih.gov Subsequent modifications lead to the final active pharmaceutical ingredient. google.com

Furthermore, the this compound scaffold is actively being used to design novel analgesics with potentially improved side-effect profiles. Researchers have developed a series of benzylpiperidine derivatives that act as dual-acting μ-opioid receptor (MOR) agonists and sigma-1 receptor (σ1R) antagonists. nih.gov This dual-target approach aims to produce strong antinociceptive effects while mitigating common opioid-related adverse effects. nih.gov

One of the most promising compounds from a recent study, compound 52 , demonstrated high affinity for both receptors and potent pain-relieving effects in various animal models of acute and chronic pain. nih.gov

CompoundMOR Affinity Kᵢ (nM)σ₁R Affinity Kᵢ (nM)Antinociceptive Effect ED₅₀ (mg/kg, mice)
52 56.411.04.04 (abdominal contraction)

Data sourced from Li, Z. Z., et al. (2024). nih.gov

The inhibition of dipeptidyl peptidase-4 (DPP-4) is a validated therapeutic strategy for managing type 2 diabetes. While various heterocyclic scaffolds are commonly used in the design of DPP-4 inhibitors, research has also explored the utility of the benzylpiperidine motif. oatext.comnih.govmdpi.com

In a study focused on designing new DPP-4 inhibitors, a series of compounds were synthesized based on a piperazine (B1678402) lead. This research included the synthesis and evaluation of a 4-amino-1-benzylpiperidine (B41602) derivative, compound (4). oatext.com This compound was tested for its in vitro inhibitory activity against DPP-4, demonstrating the applicability of the this compound scaffold in this therapeutic area. The study revealed that while the this compound derivative showed notable inhibitory potential, other modifications, such as reducing the ring size to a pyrrolidine, resulted in greater activity in that specific series. oatext.com

CompoundStructureIn Vitro DPP-4 Inhibition IC₅₀ (µM)
(4) 4-amino-1-benzylpiperidine derivative4 ± 0.08

Data sourced from El-Sayed, N. S., et al. (2015). oatext.com

Lead Compound Identification and Optimization

The process of discovering and refining new drugs, known as lead identification and optimization, frequently utilizes scaffolds like this compound to build and improve upon initial "hit" compounds. nih.gov

Electrophile-fragment screening is a powerful strategy for covalent ligand discovery, which can yield probes with high potency and selectivity. nih.govacs.org This technique involves screening a library of low-molecular-weight, mildly reactive electrophilic compounds against a protein target, often one with a reactive cysteine residue. nih.govconsensus.app The goal is to identify fragments that can form an irreversible covalent bond with the target, overcoming the low affinity that can limit traditional reversible fragment screening. nih.govacs.org

While this compound itself is not an electrophile, the principles of fragment-based design allow for its incorporation into more complex structures derived from initial electrophilic hits. Once a selective electrophilic fragment is identified, medicinal chemists can use structure-based design to elaborate on the initial hit. The this compound moiety can be appended to the fragment core to improve properties such as potency, selectivity, and pharmacokinetics by establishing additional interactions with the target protein or by optimizing the compound's physicochemical characteristics. nih.gov This optimization process transforms a simple fragment hit into a more potent and drug-like lead compound.

The this compound scaffold is a privileged structure in the design of new therapeutic agents targeting specific biological receptors due to its favorable properties for interacting with protein binding sites. nih.gov

Acetylcholinesterase (AChE) and Serotonin (B10506) Transporter (SERT) Inhibitors: In the context of Alzheimer's disease, which involves complex pathophysiology including cholinergic deficits and neuropsychiatric symptoms like depression, researchers are developing multi-target ligands. researchgate.net A study focused on designing dual-target inhibitors synthesized a series of novel ligands based on the this compound structure to simultaneously target both acetylcholinesterase (AChE) and the serotonin transporter (SERT). researchgate.netmdpi.com This approach aims to address both cognitive decline and depression with a single molecule. researchgate.net The study identified compounds with varying levels of activity against both targets, highlighting the challenges and potential of designing such polypharmacological agents. researchgate.netmdpi.comnih.gov

CompoundAChE Inhibition IC₅₀ (µM)BuChE Inhibition IC₅₀ (µM)h-SERT Affinity Kᵢ (µM)
19 22.0 ± 1.149.3 ± 1.0> 100
21 > 50023.4 ± 1.025.5 ± 1.0

Data sourced from González-Gutiérrez, J. P., et al. (2025). researchgate.netmdpi.com

Sigma-1 (σ₁) Receptor Ligands: The sigma-1 (σ₁) receptor has been identified as a promising target for modulating pain signaling. nih.gov High-affinity ligands for this receptor can have potent effects on various neurological pathways. The this compound scaffold has been used to develop high-affinity σ₁ receptor ligands. For example, modifying the N-substituent of piperidine (B6355638) with different phenoxyalkyl groups led to the identification of compounds with nanomolar affinity for the σ₁ receptor, demonstrating potent anti-amnesic effects in preclinical models. uniba.it This highlights the utility of the benzylpiperidine core in designing selective and potent central nervous system agents.

Development of Multi-Target Directed Ligands for Complex Diseases

The inherent complexity of many diseases, which often involve multiple pathological pathways, has led to the development of multi-target directed ligands (MTDLs). The this compound scaffold is a key pharmacophore in the design of such molecules due to its ability to interact with various biological targets. researchgate.net Its structural flexibility and three-dimensional nature are frequently utilized by medicinal chemists to optimize both the efficacy and physicochemical properties of drug candidates. nih.gov

Alzheimer's Disease Therapy

The multifaceted nature of Alzheimer's disease (AD) makes it a prime candidate for MTDL-based therapeutic strategies. The N-benzylpiperidine motif is a central component in the design of novel compounds aimed at simultaneously modulating several key targets implicated in the progression of AD. researchgate.netresearchgate.net Researchers have successfully incorporated the N-benzylpiperidine fragment, a key feature of the approved acetylcholinesterase inhibitor Donepezil, into new molecular frameworks to target not only acetylcholinesterase (AChE) but also butyrylcholinesterase (BuChE) and β-secretase 1 (BACE-1). researchgate.netnih.gov

One research endeavor focused on the rational design of new N-benzylpiperidine derivatives by modifying the structure of Donepezil. nih.gov This led to the identification of compounds with dual inhibitory activity against both AChE and BuChE. nih.gov In-depth studies, including in silico and in vitro methods, have been conducted on these derivatives. nih.gov For example, derivative 4a was identified as a potent dual inhibitor of both AChE and BuChE. nih.gov

In another study, a series of N-benzylpiperidine analogs were designed and synthesized as multifunctional inhibitors of both AChE and BACE-1. nih.gov Several of these compounds demonstrated significant and balanced inhibition against both enzymes. nih.gov Notably, compounds 40 and 41 from this series showed high permeability across the blood-brain barrier in a PAMPA-BBB assay and were found to be non-toxic to SH-SY5Y neuroblastoma cells. nih.gov These compounds also inhibited the aggregation of amyloid-β (Aβ) induced by both self-aggregation and AChE. nih.gov

Furthermore, hybrid molecules combining the N-benzylpiperidine moiety with cinnamic acid-related structures have been developed. These hybrids exhibit a range of beneficial properties, including antioxidant effects and the ability to inhibit cholinesterases and monoamine oxidases (MAOs), all of which are relevant to AD pathology. nih.gov

Table 1: Selected Multi-Target Directed this compound Derivatives for Alzheimer's Disease

Compound Target(s) IC50 (µM) Key Findings
4a AChE, BuChE AChE: 2.08, BuChE: 7.41 Novel dual inhibitor of AChE and BuChE. nih.gov
40 AChE, BACE-1 - High blood-brain barrier permeability and low neurotoxicity. nih.gov
41 AChE, BACE-1 - Showed improvement in Aβ1-42-induced cognitive impairment. nih.gov
d5 HDAC, AChE HDAC: 0.17, AChE: 6.89 Exhibited dual enzyme inhibition and neuroprotective activities. nih.gov
d10 HDAC, AChE HDAC: 0.45, AChE: 3.22 Showed dual enzyme inhibition and neuroprotective activities. nih.gov

Cocaine Addiction Pharmacotherapy

The N-benzylpiperidine scaffold is also being investigated for its potential in developing pharmacotherapies for cocaine addiction. The rewarding effects of cocaine are primarily mediated by its action on the dopamine (B1211576) transporter (DAT), leading to an increase in synaptic dopamine. nih.govutmb.edu Therefore, molecules that can modulate dopamine receptor subtypes, particularly the D2 and D3 receptors, are of significant interest. nih.gov

Research into piperidine-based analogues of cocaine has aimed to develop agents that can treat cocaine abuse. nih.govutmb.edu These studies explore how modifications to the piperidine ring, including N-substitution, affect the compound's affinity and activity at monoamine transporters. nih.gov For instance, the replacement of the N-methyl group in certain piperidine-based cocaine analogues with phenylalkyl groups can alter the activity at the serotonin transporter (SERT) and DAT. nih.gov

While direct studies on "this compound" for cocaine addiction are not extensively documented, the structurally similar N-benzylpiperazine (BZP) has been shown to have abuse liability and to be self-administered by rats in a manner sensitive to dopamine antagonism, suggesting a similar mechanism of action to cocaine. nih.gov Furthermore, benzyloxy piperidine-based compounds have been discovered as potent and selective dopamine D4 receptor antagonists. nih.gov This line of research is relevant as D4 receptor antagonists are being explored for various neurological and psychiatric conditions, and understanding the structure-activity relationships of N-benzylpiperidine derivatives at dopamine receptors is crucial for designing potential treatments for substance use disorders. mdpi.com

The development of potent DAT inhibitors that lack the tropane (B1204802) skeleton of cocaine is a key strategy in this area. nih.govutmb.edu Piperidine-based structures are being explored as lead compounds in the search for medications to treat cocaine abuse. nih.govutmb.edu

Cancer Treatment

The N-benzylpiperidine moiety has been identified as a valuable pharmacophore in the design of novel anticancer agents. sbq.org.brnih.gov Derivatives incorporating this scaffold have demonstrated antiproliferative activity against a variety of cancer cell lines. sbq.org.brresearchgate.net

One study reported the evaluation of a series of N-benzyl-piperidinyl acylhydrazone hybrid derivatives for their cytotoxic effects on non-small cell lung cancer (A549) and hepatocellular carcinoma (HepG2) cell lines. sbq.org.br Two derivatives, PQM-75 (6i) and PQM-88 (6k) , showed significant antiproliferative activities against HepG2 and A549 cells, respectively. sbq.org.br Further investigation revealed that compound 6i was able to arrest the cell cycle in the M-phase in HepG2 cells. sbq.org.br

In another research effort, novel benzoxazole-appended piperidine derivatives were synthesized and screened against two breast cancer cell lines, MCF-7 and MDA-MB-231. researchgate.net Several of these compounds exhibited considerable antiproliferative activity, with some being more potent than the standard chemotherapeutic drug doxorubicin. researchgate.net Specifically, compounds 4d and 7h were found to be potent inhibitors of the epidermal growth factor receptor (EGFR). researchgate.net

Additionally, 1-benzyl-5-bromoindolin-2-one derivatives have been synthesized and evaluated as novel anticancer agents. mdpi.com The target molecules displayed growth inhibitory activities against breast (MCF-7) and lung (A-549) cancer cell lines. mdpi.com The derivatives 7c and 7d showed the best anticancer activity toward MCF-7 cells and also exhibited good inhibitory activity against VEGFR-2. mdpi.com

Table 2: Antiproliferative Activity of Selected this compound Derivatives in Cancer Cell Lines

Compound Cancer Cell Line IC50 (µM) Key Findings
PQM-75 (6i) HepG2 (Hepatocellular Carcinoma) 58.40 Promotes M-phase arrest. sbq.org.br
PQM-88 (6k) A549 (Non-small Cell Lung Cancer) 59.58 Shows significant antiproliferative activity. sbq.org.br
4d MDA-MB-231 (Breast Cancer) Potent Potent EGFR inhibitor. researchgate.net
7h MCF-7 (Breast Cancer) Potent Potent EGFR inhibitor. researchgate.net
7c MCF-7 (Breast Cancer) 7.17 Good VEGFR-2 inhibitory activity. mdpi.com
7d MCF-7 (Breast Cancer) 2.93 Good VEGFR-2 inhibitory activity. mdpi.com

Clinical and Preclinical Candidates Featuring the N-Benzylpiperidine Motif

The versatility and favorable pharmacological properties of the N-benzylpiperidine motif have led to its inclusion in numerous approved drugs and clinical and preclinical candidates. researchgate.netnih.gov This structural element is often employed to fine-tune the efficacy and physicochemical properties of drug molecules. nih.gov

One of the most well-known examples of an approved drug containing the N-benzylpiperidine scaffold is Donepezil . researchgate.netresearchgate.net It is a potent acetylcholinesterase inhibitor used for the treatment of Alzheimer's disease. researchgate.netresearchgate.net The N-benzylpiperidine part of the molecule plays a crucial role in its binding to the active site of the enzyme. researchgate.net

In the clinical pipeline, several candidates featuring the N-benzylpiperidine motif are under investigation for various therapeutic indications. Lazucirnon hydrochloride (also known as AKST4290) is a small-molecule antagonist of the C-C chemokine receptor type 3 (CCR3) that has been studied for its potential in treating age-related macular degeneration (AMD), Alzheimer's disease, and Parkinson's disease. researchgate.net Another example is Evixapodlin (GS-4224), an orally bioavailable small-molecule inhibitor of the human PD-1/PD-L1 protein-protein interaction, which is being investigated for its potential in cancer immunotherapy. researchgate.net

The continued presence of the N-benzylpiperidine scaffold in both approved drugs and investigational candidates underscores its importance and utility in modern drug discovery and development. researchgate.netnih.gov

Analytical and Research Methodologies Employing 1 Benzylpiperidine

Use as a Standard in Chromatographic Techniques

1-Benzylpiperidine serves as a reliable standard in various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Its well-defined retention time and purity make it suitable for calibrating instruments, validating analytical methods, and quantifying related compounds in complex mixtures. Researchers utilize this compound as a reference standard for identifying and quantifying its presence or the presence of its derivatives in pharmaceutical formulations, biological samples, and synthetic reaction mixtures. For instance, in HPLC analysis, specific mobile phase conditions can be optimized to achieve a reproducible retention time for this compound, aiding in method development for related compounds sielc.com. In GC analysis, its characteristic retention time on specific columns, such as DB-17, can be used for identification and quantification ajgreenchem.com.

Spectroscopic Characterization Techniques

The structural elucidation and identification of this compound and its derivatives rely heavily on various spectroscopic methods.

NMR Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for characterizing this compound. Proton NMR (¹H-NMR) provides detailed information about the hydrogen atoms within the molecule, revealing characteristic signals for the benzyl (B1604629) group protons (typically in the δ 7.2–7.5 ppm range) and the piperidine (B6355638) ring protons (with signals often observed in the δ 1.2–4.2 ppm range, depending on their position and the solvent) acs.orgrsc.orghmdb.caresearchgate.net. Carbon-13 NMR (¹³C-NMR) further complements this by providing signals for each unique carbon atom in the molecule, offering insights into the carbon skeleton and functional groups rsc.orgpitt.edu. For example, ¹³C-NMR spectra of this compound typically show signals corresponding to the aromatic carbons of the benzyl group and the aliphatic carbons of the piperidine ring.

IR and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are employed to identify the functional groups present in this compound. IR spectroscopy can reveal characteristic absorption bands corresponding to C-H stretching in the aromatic and aliphatic regions, C-N stretching, and C-C stretching vibrations neu.edu.trchemicalbook.comresearchgate.net. Raman spectroscopy, which probes vibrational modes, provides complementary information about the molecular structure. These techniques are crucial for confirming the presence of the benzyl and piperidine moieties and for assessing the purity of synthesized samples.

Mass Spectrometry (GC-MS, LC-MS)

Mass spectrometry (MS), often coupled with GC or LC (GC-MS, LC-MS), is indispensable for determining the molecular weight and fragmentation patterns of this compound. In GC-MS analysis, the molecular ion peak (M⁺) or protonated molecular ion ([M+H]⁺) can be observed, along with characteristic fragment ions. A prominent fragment ion often observed for this compound is at m/z 91, corresponding to the benzyl cation (C₇H₇⁺) nih.govmsu.edu. LC-MS provides similar information, particularly for less volatile or thermally labile derivatives, allowing for accurate mass measurements and structural confirmation.

In Vitro Assays for Biological Activity Evaluation

This compound and its derivatives are frequently investigated for their biological activities, particularly their potential as enzyme inhibitors relevant to various diseases.

Enzyme Inhibition Assays (e.g., AChE, HDAC, MAO, BACE-1)

A significant area of research involves evaluating the inhibitory potential of this compound derivatives against enzymes such as Acetylcholinesterase (AChE), Histone Deacetylases (HDACs), Monoamine Oxidases (MAOs), and Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE-1). These enzymes are implicated in neurodegenerative diseases like Alzheimer's disease and other conditions.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition: Many studies explore this compound derivatives as AChE inhibitors, a strategy for managing Alzheimer's disease by increasing acetylcholine (B1216132) levels. For example, certain benzylpiperidine-linked benzimidazolinones have shown potent AChE inhibition with IC₅₀ values in the submicromolar range tandfonline.com. Similarly, naphthyl-linked N-(this compound) benzamides have demonstrated dual inhibition of AChE and BuChE, with one compound exhibiting an IC₅₀ of 0.176 μM for AChE nih.gov. Other derivatives have also shown significant AChE inhibitory activity, with IC₅₀ values reported in the micromolar range nih.govscielo.bracs.orgresearchgate.net.

Histone Deacetylase (HDAC) Inhibition: Research has also focused on N-benzyl piperidine derivatives as dual inhibitors of HDACs and AChE. Compounds like d5 and d10 have exhibited dual enzyme inhibition, with d5 showing an HDAC IC₅₀ of 0.17 μM and an AChE IC₅₀ of 6.89 μM, while d10 showed an HDAC IC₅₀ of 0.45 μM and an AChE IC₅₀ of 3.22 μM nih.govresearchgate.net.

Monoamine Oxidase (MAO) Inhibition: this compound scaffolds are also investigated for their MAO inhibitory activity, targeting enzymes involved in neurotransmitter metabolism. Some benzylpiperidine-isatin hybrids have shown potent inhibition of MAO-A and MAO-B, with IC₅₀ values reported in the nanomolar to low micromolar range researchgate.netresearchgate.netnih.gov. For instance, compound 15 demonstrated MAO-A inhibition with an IC₅₀ of 0.108 μM, and compound 4 showed MAO-B inhibition with an IC₅₀ of 0.057 μM nih.gov.

BACE-1 Inhibition: Derivatives incorporating the this compound moiety have also been explored for their potential to inhibit BACE-1, another key enzyme in Alzheimer's disease pathogenesis. For example, some N-(1-benzylpiperidin-4-yl)-2-[(6-chloro-3,4-dimethyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetamide derivatives showed BACE-1 inhibitory activity in the nanomolar range, with compound SD-4 exhibiting an IC₅₀ of 0.753 μM acs.org. Other studies have synthesized hybrid molecules linking the benzyl piperidine pharmacophore of donepezil (B133215) with BACE-1 inhibitors, demonstrating dual inhibition of AChE and BACE-1 scielo.brnih.govmdpi.com.

Compound List:

this compound

Cell-Based Assays (e.g., Neuroprotection, Cytotoxicity, Cell Cycle Analysis)

Cell-based assays are fundamental for evaluating the biological effects of chemical compounds at the cellular level, providing insights into mechanisms of action, efficacy, and potential toxicity.

Neuroprotection and Cytotoxicity

Research has explored the neuroprotective capabilities of benzylpiperidine derivatives. For instance, certain 1,3-dimethylbenzimidazolinone derivatives linked to a benzylpiperidine moiety have demonstrated neuroprotective effects against hydrogen peroxide (H₂O₂)-induced oxidative damage in PC12 cells tandfonline.comnih.govnih.gov. Specifically, compounds 15b and 15j exhibited this protective activity tandfonline.comnih.govnih.gov. Similarly, hybrid compounds like TAHB3 have shown neuroprotective potential in PC12 cells subjected to oxidative stress researchgate.net. Furthermore, derivatives incorporating the benzylpiperidine scaffold have been assessed for their neuroprotective capacity on SH-SY5Y neuroblastoma cell lines against neurotoxic insults such as rotenone, oligomycin, and N-methyl-D-aspartate (NMDA) researchgate.net. Compounds 5d and 5f, derived from a benzylpiperidine-based multitargeted ligand design for Alzheimer's disease, were found to be devoid of neurotoxic liabilities against differentiated SH-SY5Y neuroblastoma cell lines at tested concentrations researchgate.net.

In terms of cytotoxicity against cancer cell lines, various benzylpiperidine-containing compounds have been evaluated. For example, N-benzyl-piperidinyl acylhydrazone hybrid derivatives showed antiproliferative activity against HepG2 (hepatocellular carcinoma) and A549 (non-small cell lung cancer) cell lines, with PQM-75 (6i) and PQM-88 (6k) demonstrating the most significant effects sbq.org.br. Compound 6i also exhibited low cytotoxicity towards normal human dermal fibroblast CCD-1059Sk cells, indicating potential selectivity sbq.org.br. Other studies have reported on 1,3,4-thiadiazole (B1197879) derivatives featuring a benzyl piperidine moiety, where compounds 4e and 4i displayed potent cytotoxicity against HepG2 cells, with compound 4i also showing activity against MCF-7 cells mdpi.com. Derivatives of 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine have also been synthesized and tested for their cytotoxic potential against A549, HCT-116, and MCF-7 cancer cell lines, with most showing comparable anticancer potential to 5-fluorouracil (B62378) (5-FU) nih.gov.

Cell Cycle Analysis

The impact of benzylpiperidine derivatives on cell cycle progression has also been investigated. In cancer cell lines, compounds like 4e and 4i have been shown to induce cell cycle arrest at the S and G2/M phases, respectively, in HepG2 and MCF-7 cells mdpi.com. Derivative PQM-75 (6i) was observed to increase the G2/M population and reduce the S-phase population in HepG2 cells, suggesting an M-phase arrest sbq.org.br. Similarly, the potent derivative 7h from the 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine series was found to arrest cancer cells in the G2/M phase, indicating its potential as an anti-tubulin agent nih.gov.

Receptor Binding Studies

The benzylpiperidine scaffold is frequently employed in the design of ligands targeting various receptors, particularly sigma (σ) receptors and opioid receptors, due to its favorable interaction profile.

Sigma Receptor Ligands: Numerous studies have focused on benzylpiperidine derivatives as ligands for sigma receptors (σ₁ and σ₂). For instance, N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives were synthesized and evaluated for their affinity at σ₁ and σ₂ receptors. Compound 1 exhibited high affinity and selectivity for σ₁ receptors (Ki = 3.90 nM for σ₁, Ki = 240 nM for σ₂), and the 2-fluoro-substituted analogue (Compound 11) showed even higher selectivity (Ki = 3.56 nM for σ₁, Ki = 677 nM for σ₂) acs.org. Other research identified benzylpiperidine derivatives with very high affinity for σ₁ receptors, such as compound 14a, which displayed a Ki of 0.48 nM and a selectivity ratio of >3600 for σ₁ over σ₂ receptors researchgate.net. A study on 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (Compound 1) reported a high affinity for S1R (Ki = 3.2 nM), comparable to haloperidol (B65202) nih.gov. Compounds 1-5 from this series demonstrated nanomolar affinity at S1R (Ki values ranging from 3.2 to 434 nM), with compounds 1-5 showing lower affinity to S2R compared to S1R nih.gov. The presence of a carbonyl group between the aromatic ring and the piperidine moiety was noted to be important for σ₁ receptor binding affinities researchgate.net.

Opioid Receptor Ligands: Benzylpiperidine derivatives have also been designed as dual μ-opioid receptor (MOR) and σ₁ receptor (σ₁R) ligands. Compound 52 demonstrated high affinity for both MOR (Ki = 56.4 nM) and σ₁R (Ki = 11.0 nM) nih.gov.

Other Receptor Interactions: Research into 1-Benzyl-3-(3-methoxyphenyl)piperidine and related compounds suggests potential interactions with neurotransmitter systems, indicating broad applications in neuropharmacology ontosight.ai. Some benzylpiperidine-based compounds have also been evaluated for their affinity to dopamine (B1211576) and serotonin (B10506) transporters acs.org.

In Vivo Animal Models

Pharmacokinetic and Efficacy Studies of this compound Derivatives

Research into this compound and its derivatives has explored their potential in various therapeutic areas, with a focus on their pharmacokinetic properties and efficacy in biological systems. Studies have investigated these compounds primarily for their activity as enzyme inhibitors, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), and their interactions with various receptors, such as sigma receptors.

Enzyme Inhibition Studies

Several studies have focused on the efficacy of this compound derivatives as inhibitors of cholinesterases, enzymes crucial in neurotransmission and implicated in neurodegenerative diseases like Alzheimer's disease (AD).

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition: A series of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones were synthesized and evaluated for their ability to inhibit AChE and BChE. Compounds 15b and 15j demonstrated potent submicromolar inhibitory activity against both enzymes, with IC50 values for 15b against AChE at 0.39 ± 0.11 µM and against BChE at 0.66 ± 0.16 µM. Compound 15j showed similar potency, with an IC50 of 0.39 ± 0.15 µM against AChE nih.govnih.gov. Kinetic and molecular modeling studies indicated that these compounds act as competitive inhibitors nih.gov.

Hybrid Molecules for Alzheimer's Disease: Further research has involved creating hybrid molecules that combine the this compound scaffold with other pharmacophores to target multiple pathways involved in AD. For instance, benzylpiperidine-linked diarylthiazoles were developed, with compound 44 showing significant in vitro anticholinesterase activity, exhibiting an IC50 of 0.30 ± 0.01 µM for AChE and 1.84 ± 0.03 µM for BuChE. Compound 44 also demonstrated mixed inhibition of AChE acs.orgacs.org. Another study synthesized N-benzylpiperidine and 1,3,4-oxadiazole (B1194373) hybrids, where compounds 6g and 10f displayed balanced inhibition against AChE, BChE, and β-secretase-1 (BACE-1) researchgate.net.

Dual MAO and AChE Inhibition: Benzylpiperidine-derived hydrazones were investigated for their dual inhibitory effects on monoamine oxidases (MAOs) and AChE. Compound 8 was identified as a lead inhibitor, showing high potency against AChE (IC50 = 0.064 ± 0.001 µM), comparable to donepezil, and moderate inhibition of MAO-A and MAO-B researchgate.netnih.gov.

Receptor Binding and Neurotransmitter System Studies

This compound derivatives have also been explored for their interactions with various receptors, particularly sigma (σ) receptors and monoamine transporters, which are implicated in neurological and psychiatric disorders.

Sigma Receptor Ligands: Research has focused on developing benzylpiperidine derivatives as ligands for sigma receptors (σ1R and σ2R). Studies have shown that modifications to the linker between the this compound moiety and other structures significantly influence σ1R affinity. For example, increasing the linker length from an amino group to an ethylamino, propylamino, or butylamino group in certain pyridine (B92270) derivatives led to increased hσ1R affinity, with Ki values ranging from 29.2 nM down to 2.97 ± 0.22 nM for compound 3 mdpi.com. Other benzylpiperidine derivatives were synthesized as dual μ-opioid receptor (MOR) and σ1R ligands, with compound 52 showing high affinity for both receptors (Ki (MOR) = 56.4 nM, Ki (σ1R) = 11.0 nM) and producing potent antinociceptive effects in various pain models nih.gov.

Dopamine Transporter (DAT) Studies: Structure-activity relationship (SAR) studies have investigated this compound derivatives for their interaction with the dopamine transporter (DAT), which is a target for treating cocaine addiction. A previously developed DAT-selective piperidine analogue, 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine, served as a basis for exploring modifications. These studies indicated that certain analogues, such as compound 5d, exhibited remarkable potency and selectivity for DAT, with a DAT IC50 of 3.7 nM and a DAT/SERT selectivity ratio of 615 acs.orgacs.orgacs.org.

Central Nervous System (CNS) Activity: The this compound moiety is recognized for its potential to facilitate blood-brain barrier (BBB) permeability, making it a valuable scaffold for CNS-acting drugs. For instance, indole-piperidine amides incorporating the this compound structure were evaluated for their potential as dual cholinesterase and β-secretase inhibitors for Alzheimer's disease. Analog 23a demonstrated CNS permeability in a PAMPA-BBB assay and inhibited hAChE and hBACE-1 with IC50 values of 0.32 µM and 0.39 µM, respectively nih.gov.

Pharmacokinetic Considerations

While direct pharmacokinetic data for this compound itself are limited in the provided search results, studies on its derivatives often include assessments of properties relevant to pharmacokinetics, such as BBB permeability and general drug-likeness.

BBB Permeability: Compounds like analog 23a were shown to have CNS permeability, suggesting favorable pharmacokinetic properties for brain-targeted therapies nih.gov. Similarly, other N-benzylpiperidine hybrids were designed with the expectation of enhanced BBB permeability due to the protonation capabilities of the piperidine nitrogen atom at physiological pH researchgate.net.

Metabolism: General information on the metabolism of piperidine derivatives suggests pathways such as ring α-oxidation, N-oxidation, and N-dealkylation, often catalyzed by cytochrome P450 enzymes acs.org. However, specific metabolic pathways for this compound itself were not detailed in the provided search results.

Oral Absorption and Tolerance: In vivo studies of some this compound derivatives, such as compound 44, indicated good oral absorption and tolerance at high doses (up to 2000 mg/kg, po) without showing toxic effects acs.org. Compounds 40 and 41, developed as AD therapeutics, also showed significant oral absorption characteristics nih.gov.

Summary of Efficacy Data

The efficacy of this compound derivatives has been demonstrated across several biological assays, primarily related to enzyme inhibition and receptor binding.

Compound/SeriesTarget/AssayKey Efficacy MetricReference(s)
1,3-dimethylbenzimidazolinone derivatives (e.g., 15b, 15j)AChE InhibitionIC50 = 0.39 ± 0.11 µM (15b); 0.39 ± 0.15 µM (15j) nih.govnih.gov
1,3-dimethylbenzimidazolinone derivatives (e.g., 15b, 15j)BChE InhibitionIC50 = 0.66 ± 0.16 µM (15b); 0.16 ± 0.04 µM (15j) nih.govnih.gov
Benzylpiperidine-linked diarylthiazoles (e.g., 44)AChE InhibitionIC50 = 0.30 ± 0.01 µM acs.orgacs.org
Benzylpiperidine-linked diarylthiazoles (e.g., 44)BuChE InhibitionIC50 = 1.84 ± 0.03 µM acs.orgacs.org
Benzylpiperidine-derived hydrazones (e.g., 8)AChE InhibitionIC50 = 0.064 ± 0.001 µM researchgate.netnih.gov
Benzylpiperidine-derived hydrazones (e.g., 8)MAO-A InhibitionIC50 = 2.55 ± 0.02 µM researchgate.netnih.gov
Benzylpiperidine-derived hydrazones (e.g., 8)MAO-B InhibitionIC50 = 1.47 ± 0.06 µM researchgate.netnih.gov
Pyridine derivatives with varying linker lengths (e.g., compound 3)hσ1R AffinityKi = 2.97 ± 0.22 nM (propylamino linker) mdpi.com
Dual MOR/σ1R ligands (e.g., compound 52)MOR Binding AffinityKi = 56.4 nM nih.gov
Dual MOR/σ1R ligands (e.g., compound 52)σ1R Binding AffinityKi = 11.0 nM nih.gov
DAT-selective piperidine analogues (e.g., 5d)DAT InhibitionIC50 = 3.7 nM acs.orgacs.orgacs.org
Indole-piperidine amides (e.g., 23a)hAChE InhibitionIC50 = 0.32 µM nih.gov
Indole-piperidine amides (e.g., 23a)hBACE-1 InhibitionIC50 = 0.39 µM nih.gov
N-benzylpiperidine and 1,3,4-oxadiazole hybrids (e.g., 6g, 10f)AChE InhibitionModerate to excellent inhibition researchgate.net
N-benzylpiperidine and 1,3,4-oxadiazole hybrids (e.g., 6g, 10f)BACE-1 InhibitionModerate to excellent inhibition researchgate.net
Benzylpiperidine-isatin hybrids (e.g., 15)MAO-A InhibitionIC50 = 0.108 ± 0.004 µM nih.gov
Benzylpiperidine-isatin hybrids (e.g., 15)AChE InhibitionIC50 = 0.034 ± 0.002 µM nih.gov
Benzylpiperidine-isatin hybrids (e.g., 4)MAO-B InhibitionIC50 = 0.057 ± 0.001 µM nih.gov

Future Directions and Research Gaps

Exploration of Novel Therapeutic Targets

The evolution of drug discovery is moving from a single-target approach to the development of multi-target-directed ligands (MTDLs) to address complex diseases like Alzheimer's disease (AD) and cancer. nih.govnih.gov The 1-benzylpiperidine framework is well-suited for this paradigm. Future research should systematically explore its potential against a wider array of novel and combined therapeutic targets.

A significant area of opportunity lies in designing dual-target or multi-target agents. For instance, in Alzheimer's disease research, derivatives have been developed as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), or as dual inhibitors of AChE and the serotonin (B10506) transporter (SERT). nih.govnih.gov Further exploration could involve combining cholinesterase inhibition with modulation of other key pathological pathways in AD, such as inhibiting beta-secretase 1 (BACE1) or preventing amyloid-beta aggregation. nih.govresearchgate.net

Beyond neurodegenerative diseases, this compound derivatives have shown promise as inhibitors of monoacylglycerol lipase (B570770) (MAGL), a target for inflammatory pathologies and cancer, and as dual μ-opioid receptor (MOR) and sigma-1 receptor (σ1R) ligands for pain management. unisi.itnih.gov A significant research gap exists in screening this compound libraries against other emerging therapeutic targets, such as ubiquitin-specific peptidase 7 (USP7) for cancer, or receptors involved in metabolic and inflammatory diseases. nih.gov The development of ligands that can modulate multiple targets simultaneously could lead to more effective therapies with potentially fewer side effects. mdpi.com

Table 1: Examples of this compound Derivatives and Their Therapeutic Targets

Derivative ClassPrimary Target(s)Therapeutic AreaKey Findings/Potential
Donepezil (B133215) AnalogsAChE, BuChE, BACE1Alzheimer's DiseaseDesigned as multi-functional inhibitors with the potential to address multiple pathological aspects of AD. nih.govnih.gov
Phenylacetate DerivativesBuChE, SERTAlzheimer's DiseaseCompound 21 showed a dual activity profile, suggesting potential for treating both cognitive and neuropsychiatric symptoms. nih.gov
Diaryl-ether/sulfide DerivativesMAGLCancer, NeuroinflammationDemonstrated potent and reversible MAGL inhibition, with some compounds showing anti-proliferative activity in cancer cells. unisi.it
Aralkyl DerivativesSigma-1 (σ1) and Sigma-2 (σ2) ReceptorsCNS DisordersShowed varying affinity and selectivity for sigma receptor subtypes, with some also binding to 5-HT1A receptors. nih.gov
Piperidinol DerivativesUSP7CancerIdentified as potent and selective USP7 inhibitors with strong antitumor activity in cellular assays. nih.gov

Development of Advanced Synthetic Strategies

While various methods exist for synthesizing the this compound core, there is a continuous need for more efficient, cost-effective, and environmentally sustainable strategies. ajchem-a.com Future research should focus on developing advanced synthetic methodologies that offer high yields, excellent chemo-, regio-, and stereoselectivity. ajchem-a.com

Key areas for development include:

Green Chemistry Approaches: The use of non-toxic catalysts, water-based reaction media, and solvent-free conditions is a growing trend. ajchem-a.com For example, the use of nanomagnetite (Fe3O4) as a recyclable catalyst has been reported for the synthesis of related piperidine (B6355638) structures. ajchem-a.com Exploring microwave-assisted and ultrasound-irradiated reactions could also shorten reaction times and improve efficiency. ajchem-a.comresearchgate.net

One-Pot and Multicomponent Reactions (MCRs): These strategies are highly atom-economical and reduce the number of purification steps, saving time and resources. ajchem-a.com Designing novel MCRs to construct complex, highly substituted this compound derivatives in a single step is a significant research goal.

Stereoselective Synthesis: Many biological targets are chiral, and different stereoisomers of a drug can have vastly different pharmacological activities. Developing robust methods for the enantioselective or diastereoselective synthesis of substituted 1-benzylpiperidines is crucial. ajchem-a.com This includes methods like Pd(II)-catalyzed 1,3-chirality transfer reactions and the use of chiral auxiliaries or catalysts. ajchem-a.com

Integration of Artificial Intelligence and Machine Learning in Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) offers powerful tools to accelerate the drug discovery process for this compound derivatives. nih.gov These computational approaches can analyze vast datasets to identify patterns and make predictions, significantly reducing the time and cost associated with traditional screening methods.

Future applications of AI/ML in this area include:

High-Throughput Virtual Screening (HTVS): ML models can be trained to screen large virtual libraries of this compound analogs to identify compounds with a high probability of binding to a specific therapeutic target. nih.gov

Predictive ADMET Modeling: A major cause of drug failure is poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. AI/ML algorithms can build predictive models for these properties based on the chemical structure of this compound derivatives. nih.govnih.govnih.gov This allows for the in silico filtering of compounds with undesirable profiles early in the design phase. Several web-based tools and models are available for this purpose. d-nb.info

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov AI can develop sophisticated QSAR models to guide the structural modification of the this compound scaffold to enhance potency and selectivity.

De Novo Drug Design: Generative AI models can design entirely new this compound-based molecules with optimized properties for a given target, moving beyond simple modification of existing templates.

Deeper Understanding of Metabolic Profiles and Long-term Biotransformation

A thorough understanding of a drug candidate's metabolic fate is critical for its development. While general pathways for alicyclic amines are known, specific and long-term data on this compound and its diverse derivatives are often lacking. acs.orgresearchgate.net

Key research gaps and future directions include:

Metabolite Identification and Characterization: Studies on this compound itself have shown that it is oxidized by cytochrome P450 (P450) systems, leading to the formation of β-oxo and α-oxo metabolites, likely through a stable iminium ion intermediate. nih.gov N-dealkylation is also a major metabolic pathway for many N-substituted piperidine drugs, often catalyzed by CYP2D6 and CYP3A4. acs.orgdoi.org Comprehensive studies are needed to identify all major and minor metabolites for specific therapeutic derivatives and to determine if these metabolites are active or potentially toxic.

CYP450 Polymorphism: The genes for P450 enzymes, particularly CYP2D6, are highly polymorphic in the human population. europa.eu This can lead to significant inter-individual differences in drug metabolism. Future research must investigate how genetic variations in CYP enzymes affect the pharmacokinetics of this compound-based drugs to enable personalized medicine approaches.

Drug-Drug Interactions: Since many this compound derivatives are metabolized by common CYP enzymes like CYP3A4 and CYP2D6, there is a potential for drug-drug interactions when co-administered with other medications that are substrates, inhibitors, or inducers of these enzymes. acs.orgdoi.org Systematic in vitro and in vivo studies are required to assess this risk for promising drug candidates.

Investigation of Stereoisomer-Specific Pharmacological Effects

The N-benzylpiperidine motif serves as an excellent platform for optimizing the stereochemical aspects of drug candidates to improve potency and reduce toxicity. nih.govresearchgate.net The introduction of chiral centers on the piperidine ring or the benzyl (B1604629) substituent can lead to stereoisomers (enantiomers or diastereomers) with distinct biological properties. However, a significant research gap exists, as many studies report on the synthesis and activity of racemic mixtures without dissecting the contributions of individual isomers.

Future research must prioritize the following:

Stereoselective Synthesis and Separation: As advanced stereoselective synthetic methods are developed (see section 8.2), they should be applied to produce stereochemically pure this compound derivatives. ajchem-a.com

Comparative Pharmacological Evaluation: Once separated, individual stereoisomers must be evaluated in parallel to determine their specific affinities for the target receptor(s), their efficacy, and their off-target activities. It is common for one enantiomer to be significantly more active (the eutomer) while the other (the distomer) may be inactive, less active, or contribute to side effects.

Stereospecific Metabolism: The enzymes responsible for metabolism can also exhibit stereoselectivity, metabolizing one isomer faster than another. Understanding these differences is crucial for predicting the pharmacokinetic profile of the active isomer.

Expansion into New Biomedical Applications beyond CNS and Cancer

While research on this compound has been heavily concentrated on CNS disorders and oncology, the scaffold's versatility suggests potential in a much broader range of therapeutic areas. A significant gap exists in the systematic exploration of these other applications.

Promising areas for future investigation include:

Anti-inflammatory Agents: The link between MAGL inhibition and inflammation suggests a clear path for developing this compound derivatives as treatments for inflammatory conditions. unisi.it Indeed, some phenylpiperidine derivatives have already been shown to possess anti-inflammatory activity in preclinical models like the rat paw carrageenan test. nih.gov A derivative known as Lazucirnon has also been investigated for inflammatory disorders. researchgate.net

Metabolic Diseases: Given the role of some target enzymes (like MAGL) in lipid metabolism, there is potential for developing this compound derivatives for conditions such as diabetes, obesity, or non-alcoholic fatty liver disease. unisi.it

Infectious Diseases: The piperidine scaffold is present in various antimicrobial and antiviral agents. Screening this compound libraries against a panel of bacterial, fungal, and viral targets could uncover novel therapeutic leads in this area.

Cardiovascular Disorders: The modulation of various receptors and enzymes by this compound derivatives could have applications in cardiovascular medicine, an area that remains largely unexplored for this compound class.

Q & A

Q. How can researchers design a robust synthetic route for 1-Benzylpiperidine, and what key reaction parameters must be optimized?

  • Methodology : this compound is synthesized via alkylation of piperidine with benzyl chloride under basic conditions (e.g., KOH or NaH). A multi-step approach may involve protecting group strategies to avoid side reactions. Critical parameters include:
  • Temperature : Maintain 0–5°C during benzylation to minimize over-alkylation .
  • Solvent : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of piperidine .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or distillation (bp: 120–123°C/9 mmHg) ensures high purity .
  • Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry (1:1.2 piperidine:benzyl chloride) .

Q. What analytical techniques are essential for characterizing this compound and verifying its structural integrity?

  • Methodology :
  • NMR Spectroscopy : Confirm regiochemistry using 1H^1H NMR (e.g., benzyl protons at δ 7.05–7.55 ppm; piperidine CH2_2 at δ 2.27–2.49 ppm) and 13C^{13}C NMR (e.g., quaternary benzyl carbon at δ 139.58 ppm) .
  • Mass Spectrometry : ESI-MS or GC-MS to validate molecular weight (175.28 g/mol) and detect impurities .
  • Chromatography : HPLC with UV detection (λ = 254 nm) for purity assessment .

Q. How can researchers evaluate the biological activity of this compound derivatives in neurological or oncological models?

  • Methodology :
  • In Vitro Assays : Screen for enzyme inhibition (e.g., acetylcholinesterase for Alzheimer’s) using Ellman’s method or receptor-binding assays (e.g., dopamine receptors) with radiolabeled ligands .
  • Cell-Based Studies : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and assess apoptosis via flow cytometry .
  • Dose-Response Analysis : Use IC50_{50}/EC50_{50} values to quantify potency and selectivity .

Advanced Research Questions

Q. What mechanistic insights explain the selectivity of RuO4_44​-mediated oxidation of this compound derivatives?

  • Methodology : RuO4_4 oxidizes both benzylic (exocyclic) and α-to-nitrogen (endocyclic) C-H bonds. Selectivity depends on:
  • Steric Effects : Bulky substituents near nitrogen reduce endocyclic oxidation .
  • Electronic Effects : Electron-withdrawing groups on the benzyl ring favor benzylic oxidation.
  • Kinetic Studies : Use isotopic labeling (2H^2H) and monitor reaction intermediates via 1H^1H NMR or IR .

Q. How can conflicting data on reaction outcomes (e.g., oxidation vs. substitution) be resolved in this compound chemistry?

  • Methodology :
  • Controlled Reagent Screening : Compare oxidizing agents (e.g., KMnO4_4 vs. H2_2O2_2) and nucleophiles (e.g., hydrazine vs. amines) under identical conditions .
  • Computational Modeling : DFT calculations to predict thermodynamic favorability of pathways .
  • In Situ Monitoring : Use ReactIR or HPLC to track intermediate formation and identify competing pathways .

Q. What strategies optimize catalytic systems for C-N bond formation using this compound as a precursor?

  • Methodology :
  • Catalyst Design : Test transition-metal catalysts (e.g., Pd, Cu) or organocatalysts for coupling reactions.
  • Solvent Effects : Evaluate polar vs. non-polar solvents to stabilize transition states .
  • Substrate Scope : Vary substituents on piperidine and benzyl groups to assess electronic/steric influences .

Q. How can computational methods enhance the prediction of this compound’s reactivity in novel synthetic applications?

  • Methodology :
  • Molecular Dynamics Simulations : Model reaction trajectories to identify low-energy pathways .
  • Docking Studies : Predict binding affinities of derivatives for target proteins (e.g., kinases) using AutoDock .
  • Machine Learning : Train models on existing reaction datasets to forecast yields/selectivity .

Data Presentation Guidelines

  • Tables : Include reaction conditions (temperature, solvent, catalyst), yields, and spectral data (e.g., NMR shifts) .
  • Figures : Use kinetic plots (time vs. conversion) or molecular structures with electrostatic potential maps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzylpiperidine
Reactant of Route 2
Reactant of Route 2
1-Benzylpiperidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.